molecular formula C17H9N3O5S B2856907 N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476309-57-6

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2856907
CAS No.: 476309-57-6
M. Wt: 367.34
InChI Key: FVHJAVCXENAJOF-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a novel synthetic small molecule featuring a benzo[b]thiophene core linked to a phthalimide (1,3-dioxoisoindoline) moiety. This structure combines two pharmacologically significant heterocyclic systems, making it a high-value chemical entity for medicinal chemistry and drug discovery research. The incorporation of the 5-nitro group on the benzo[b]thiophene scaffold is a key feature for modulating the compound's electron affinity and potentially enhancing its bioactivity, particularly in the development of targeted anti-cancer agents . The benzo[b]thiophene core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research on related derivatives has demonstrated potent anti-proliferative effects against a range of tumor cell lines, including leukemia/lymphoma, prostate, and hepatoma cells, with some compounds exhibiting activity in the nanomolar range and high tumor-cell selectivity . Furthermore, thiophene and tetrahydrobenzo[b]thiophene derivatives have been extensively explored for their significant antioxidant properties, acting as inhibitors of free radical-induced lipid oxidation . These derivatives are also investigated as key scaffolds for developing inhibitors of inflammatory targets, such as the cyclooxygenase-2 (COX-II) enzyme, which is a pivotal marker in inflammation-associated diseases . The phthalimide moiety is associated with a wide spectrum of biological activities and is known to improve pharmacokinetic properties. Researchers can utilize this compound as a critical building block for synthesizing more complex congeners or as a probe for investigating new mechanisms of action in oncology and immunology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S/c21-15-10-2-1-3-11(14(10)17(23)19-15)18-16(22)13-7-8-6-9(20(24)25)4-5-12(8)26-13/h1-7H,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHJAVCXENAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. This can be achieved through a condensation reaction between phthalic anhydride and an appropriate amine under controlled conditions. Subsequent nitration and carboxylation steps are then employed to introduce the nitro group and carboxamide moiety, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of interactions with various biomolecules.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to design drugs with specific therapeutic effects.

Industry: In the materials industry, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffolds and Functional Groups

  • Isoindolinone Derivatives: The 1,3-dioxoisoindolinyl group is a cyclic imide known for hydrogen-bonding interactions, which are critical in protein binding. Similar motifs are found in kinase inhibitors and antifungal agents .
  • Thiophene/Benzothiophene Carboxamides: The benzo[b]thiophene-2-carboxamide core is structurally analogous to compounds like N-[(1,3-thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide (1b), which exhibit antifungal activity .
Table 1: Structural and Functional Group Comparison
Compound Name Core Scaffold Key Substituents Biological Activity Reference
Target Compound Benzo[b]thiophene + isoindolinone 5-nitro Not reported
N-[(1,3-Thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide (1b) Thiophene + thiazole Thiourea linker Antifungal
N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7g) Quinazolinone + thiophene Methyl, isopropyl, phenyl Anticancer (EGFR inhibition)
(E)-N-(2,4-Difluorobenzyl)-1-alkyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide Oxindole + thiazole Difluorobenzyl, alkyl Antiviral (DENV NS5 RdRp inhibition)

Antifungal Activity

Thiophene carboxamide derivatives, such as compound 1b, exhibit antifungal activity against Candida spp. (MIC = 8–16 µg/mL) via the poisoned food technique . The isoindolinone moiety in the target compound may enhance binding to fungal enzymes, though its nitro group could alter selectivity compared to non-nitrated analogs.

Anticancer Potential

Compound 7g, a thiophene carboxamide with a quinazolinone scaffold, shows potent anticancer activity (IC₅₀ = 1.2–3.8 µM against lung and colon cancer lines) and docks into EGFR with a score of −9.41 kcal/mol . The nitro group in the target compound may confer similar redox-mediated cytotoxicity, but empirical data are lacking.

Computational and Structural Studies

  • Docking Studies : Analogs like 7g show strong binding to EGFR (docking score = −9.41 kcal/mol) . Similar studies for the target compound could predict interactions with kinases or redox enzymes.
  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of small molecules like thiourea derivatives . Application to the target compound could clarify its conformation and packing.

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Molecular Structure

The compound's molecular structure is characterized by a complex arrangement that includes an isoindolinone core, a nitro group, and a benzo[b]thiophene moiety. The structural formula can be represented as follows:

C17H12N3O5S\text{C}_{17}\text{H}_{12}\text{N}_{3}\text{O}_{5}\text{S}

This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to disease pathways.
  • Modulation of Signaling Pathways : It could influence pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies indicate potential activity against various microbial strains.

Biological Activity Data

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines.
AntimicrobialActive against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation markers in vitro.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxicity, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    • Research revealed that the compound displayed broad-spectrum antimicrobial activity. It was effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Properties :
    • In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound Name Biological Activity Unique Features
N-(1,3-dioxoisoindolin-4-yl)acetamideModerate anticancer activityLacks nitro group
N-(1,3-dioxoisoindolin-4-yl)benzamideAntimicrobial propertiesLess potent than target compound
N-(1,3-dioxoisoindolin-4-yl)propionamideLimited biological activitySimpler structure

Q & A

Q. Table 1: Synthetic Optimization

StepConditionsYield (%)Purity (%)Reference
CouplingDMF, reflux, 6h7892
Microwave CouplingDMF, 100°C, 30min9397
RecrystallizationEthanol/H₂O (3:1)99

How can spectroscopic and crystallographic methods confirm the structure of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons on nitrobenzo[b]thiophene) and δ 4.5–5.0 ppm (isoindolinone NH) confirm connectivity .
    • ¹³C NMR: Carbonyl signals (C=O) at ~170 ppm and nitro group (C-NO₂) at ~150 ppm .
  • Mass Spectrometry: ESI-MS ([M+H]⁺) matches theoretical molecular weight (±0.01 Da) .
  • X-ray Crystallography: Resolves dihedral angles (e.g., 13.5° between isoindolinone and thiophene rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

What structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?

Level: Advanced
Methodological Answer:
Key SAR insights:

Nitro Group Position: Para-nitro on benzo[b]thiophene enhances electron-withdrawing effects, improving binding to kinase targets (e.g., VEGFR2) .

Isoindolinone Substitution: Bulky groups at the 4-position reduce off-target interactions but may decrease solubility .

Amide Linker Flexibility: Rigid linkers (e.g., fused rings) improve selectivity for P-glycoprotein inhibition .

Q. Table 2: SAR Modifications and Activity

ModificationTarget Activity (IC₅₀)Reference
5-Nitro substitutionVEGFR2 inhibition: 2.5 µM
4-Fluoro substitutionP-gp inhibition: EC₅₀ = 35 µM
Methoxy side chainReduced cytotoxicity (LS180 cells)

How can researchers resolve contradictions in biological assay data for this compound?

Level: Advanced
Methodological Answer:
Conflicting data often arise from assay conditions or cellular contexts:

Dose-Dependent Effects: Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to identify biphasic responses .

Cell Line Variability: Test in paired chemosensitive/chemoresistant lines (e.g., LS180 vs. HCT116) to isolate P-gp-mediated efflux effects .

Combination Studies: Co-treatment with inhibitors (e.g., verapamil for P-gp) clarifies mechanism-specific activity .

What computational strategies predict the compound’s solubility and bioavailability?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G* to estimate dipole moments (correlates with solubility) .
  • Molecular Dynamics (MD): Simulate solvation in explicit water to assess logP and membrane permeability .
  • QSAR Models: Train on thiophene carboxamide datasets to predict ADMET properties (e.g., BBB penetration <0.1 suggests poor CNS availability) .

How can target engagement studies identify the compound’s primary biological targets?

Level: Advanced
Methodological Answer:

Kinase Profiling: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits (e.g., c-Kit, VEGFR2) .

SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) to purified targets (e.g., P-gp) .

CRISPR Knockout Models: Validate target dependency (e.g., VEGFR2 KO reverses anti-angiogenic effects) .

What strategies mitigate multi-drug resistance (MDR) when using this compound in cancer models?

Level: Advanced
Methodological Answer:

  • Dual Inhibition: Co-target angiogenesis (VEGFR2) and P-gp efflux pumps to bypass resistance .
  • Nanoparticle Encapsulation: PEG-PLGA nanoparticles enhance intracellular accumulation in MDR cells .
  • Synergistic Combinations: Pair with doxorubicin (1:10 molar ratio) to reduce IC₅₀ by 13.8-fold in LS180 cells .

How can solubility challenges be addressed during formulation?

Level: Advanced
Methodological Answer:

  • Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., from 0.01 mg/mL to 1.2 mg/mL) .
  • Co-Solvent Systems: Use PEG-400/water (70:30) for in vivo dosing .
  • Amorphous Solid Dispersion: HPMCAS-LF polymer stabilizes the amorphous phase, enhancing dissolution rate .

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